molecular formula C16H18O4 B8643323 Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate

Cat. No. B8643323
M. Wt: 274.31 g/mol
InChI Key: OFMISQJABKVRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05750764

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(OC(=O)C)(=O)C>[Pd].C1(C)C=CC=CC=1>[CH3:20][O:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:18]=[CH:17]2.[CH3:20][O:19][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[CH:9][CH:10]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)(C)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
37 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)C
Name
Type
product
Smiles
COC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05750764

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(OC(=O)C)(=O)C>[Pd].C1(C)C=CC=CC=1>[CH3:20][O:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:18]=[CH:17]2.[CH3:20][O:19][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[CH:9][CH:10]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)(C)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
37 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)C
Name
Type
product
Smiles
COC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05750764

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(OC(=O)C)(=O)C>[Pd].C1(C)C=CC=CC=1>[CH3:20][O:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[CH:10]=[C:9]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:18]=[CH:17]2.[CH3:20][O:19][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[CH:9][CH:10]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OCC)(C)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
37 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)C
Name
Type
product
Smiles
COC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.